molecular formula C11H12N2O2 B11895540 6,7-Dimethoxy-2-methylquinazoline

6,7-Dimethoxy-2-methylquinazoline

Cat. No.: B11895540
M. Wt: 204.22 g/mol
InChI Key: FQTFIMUPUQFJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-2-methylquinazoline (CAS 35241-23-7) is a high-purity quinazoline derivative supplied for research and further manufacturing applications. This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly in the design and development of novel epidermal growth factor receptor (EGFR) inhibitors . The quinazoline scaffold is a privileged structure in drug discovery, and this compound can be functionalized at multiple positions to generate libraries of compounds for biological evaluation . This compound is structurally related to several FDA-approved anticancer drugs, such as erlotinib and gefitinib, which are 4-anilinoquinazoline derivatives that act as tyrosine kinase inhibitors . Recent research has focused on synthesizing and evaluating 6,7-dimethoxy-2-methyl-4-substituted quinazolines for their potent EGFR inhibitory activity and in vitro cytotoxicity against various cancer cell lines, including A549 and HCT116 . The electron-donating methoxy groups at the 6 and 7 positions are recognized as essential for increasing affinity towards the ATP-binding domain of the EGFR enzyme . Researchers utilize this compound as a versatile building block to explore structure-activity relationships and to create potential lead compounds for oncological therapeutics. It is offered for research and further manufacturing use only and is strictly not for diagnostic or therapeutic applications. Handle with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6,7-dimethoxy-2-methylquinazoline

InChI

InChI=1S/C11H12N2O2/c1-7-12-6-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3

InChI Key

FQTFIMUPUQFJFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C=N1)OC)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 6,7 Dimethoxy 2 Methylquinazoline and Its Derivatives

Traditional and Classical Approaches to Quinazoline (B50416) Core Synthesis

The synthesis of the quinazoline ring system has a rich history, with the first reported synthesis by Griess in 1869 involving the reaction of cyanogen (B1215507) with anthranilic acid. nih.gov Since then, a variety of classical methods have been developed. These traditional approaches, while foundational, often require harsh reaction conditions, multi-step procedures, and may have limitations regarding substrate scope and the generation of waste. nih.gov

A widely used classical method for the synthesis of 4(3H)-quinazolinones involves the acylation of anthranilic acid, followed by cyclization with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate is then treated with an appropriate amine to yield the desired quinazolinone derivative. nih.gov Another common approach is the reaction of 2-aminobenzonitriles with orthoesters or the condensation of 2-aminobenzaldehydes or 2-aminoketones with amides. These methods, while effective, often necessitate high temperatures and strong acids or bases.

Specific Synthesis Strategies for 6,7-Dimethoxyquinazoline (B1622564) Structures

The synthesis of quinazolines with specific substitution patterns, such as the 6,7-dimethoxy substitution, requires tailored strategies to ensure regioselectivity and good yields.

Synthesis from Dimethoxyanthranilic Acid Precursors

A primary and effective route to 6,7-dimethoxyquinazolines begins with appropriately substituted anthranilic acid precursors. For instance, 2-amino-4,5-dimethoxybenzoic acid is a key starting material. researchgate.net One straightforward method to prepare 6,7-dimethoxy-2-methylquinazolinone is by heating 2-amino-4,5-dimethoxybenzoic acid with acetic anhydride. researchgate.net This reaction proceeds through the formation of an intermediate benzoxazinone which then cyclizes to the quinazolinone.

Another approach involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamidine (B1211174) acetate (B1210297) to synthesize 4-arylamino-6,7-dimethoxyquinazolines. researchgate.net Furthermore, a multi-step synthesis starting from veratrole (1,2-dimethoxybenzene) has been reported. This process involves nitration to form 3,4-dimethoxynitrobenzene, followed by reduction to 3,4-dimethoxyaniline. This aniline (B41778) derivative is then subjected to a carbamidation reaction and subsequent cyclohydrolysis to yield 2-chloro-4-amino-6,7-dimethoxyquinazoline. google.com

Utilization of Benzoxazinone Intermediates

Benzoxazinone intermediates are pivotal in the synthesis of a wide array of quinazoline derivatives. nih.govrroij.com These intermediates are typically formed from the corresponding anthranilic acids. For the synthesis of 6,7-dimethoxyquinazolines, a 6,7-dimethoxy-substituted benzoxazinone is the key intermediate.

The general strategy involves the reaction of this benzoxazinone with various nucleophiles. For example, reaction with ammonia (B1221849) or amines leads to the formation of 4(3H)-quinazolinones. rroij.com A specific example is the reaction of 2-methyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one with ammonia to produce 2-methyl-6,7-dimethoxyquinazolin-4(3H)-one. The reactivity of the benzoxazinone ring allows for the introduction of various substituents at the 2- and 3-positions of the quinazoline core. nih.gov

Contemporary Synthetic Advancements and Green Chemistry Principles in Quinazoline Synthesis

Modern organic synthesis emphasizes the development of environmentally benign and efficient methodologies. magnusconferences.comdntb.gov.uanih.gov This has led to significant advancements in quinazoline synthesis, focusing on metal-catalyzed reactions and one-pot strategies that align with the principles of green chemistry. magnusconferences.comdntb.gov.uanih.gov

Metal-Catalyzed Reactions in Quinazoline Derivatization

Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of quinazolines. nih.govfrontiersin.org These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional approaches. nih.govmdpi.com

Various metals, including copper, palladium, iron, and manganese, have been employed in quinazoline synthesis. nih.govmdpi.comresearchgate.net Copper-catalyzed reactions are particularly prevalent. For example, copper catalysts have been used in the one-pot synthesis of quinazolines from ortho-bromoaromatic ketones and aldehydes or alcohols, using aqueous ammonia as the nitrogen source. nih.gov Another copper-catalyzed approach involves the cascade reaction of (2-bromophenyl)methylamines with amidine hydrochlorides. organic-chemistry.org Iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides provides an atom-economical and environmentally friendly route to quinazolines. researchgate.net Manganese(I)-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides also yields 2-substituted quinazolines efficiently. mdpi.com

One-Pot and Multi-Component Reaction Strategies

One-pot and multi-component reactions (MCRs) represent a significant advancement in synthetic efficiency and green chemistry. nih.govfrontiersin.org These strategies allow for the synthesis of complex molecules in a single reaction vessel, avoiding the isolation of intermediates, which saves time, solvents, and reagents. nih.gov

Several one-pot MCRs have been developed for quinazoline synthesis. A notable example is the three-component reaction of 2-aminobenzophenones, aldehydes, and ammonium (B1175870) acetate. nih.govnih.gov This reaction can be promoted by various catalysts, including magnetic ionic liquids, under solvent-free conditions, highlighting its green credentials. nih.govnih.gov Another efficient one-pot synthesis involves the domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives to produce 3,4-dihydroquinazolines and quinazolin-4(3H)-ones under metal-free conditions. acs.org Copper-catalyzed three-component reactions of 2-(2-bromophenyl)benzimidazoles, aldehydes, and sodium azide (B81097) have also been reported. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and enhanced purity of products. benthamdirect.comnih.gov These benefits are particularly evident in the synthesis of heterocyclic compounds like quinazolines and their derivatives. nih.gov While specific literature detailing the microwave-assisted synthesis of 6,7-Dimethoxy-2-methylquinazoline is not extensively available, the methodologies applied to structurally similar quinoline (B57606) and quinazoline alkaloids provide a strong precedent for its application. semanticscholar.orgeurekaselect.com

Microwave energy facilitates rapid and efficient heating of the reaction mixture, which can accelerate reaction rates and improve yields. nih.gov For instance, the synthesis of various quinoline derivatives has been successfully achieved under microwave irradiation, often in solvent-free conditions or using a solid support, which aligns with the principles of green chemistry. benthamdirect.commdpi.com

A general approach to synthesizing quinoline and quinazoline cores involves the condensation of an aniline derivative with a suitable carbonyl compound or its equivalent. semanticscholar.org In a relevant example of microwave-assisted synthesis of quinoline alkaloids, aniline and diethylmalonate were reacted in the presence of p-toluenesulfonic acid as a catalyst. semanticscholar.org This mixture, when irradiated with microwaves, yielded 4-hydroxy-2-quinolinone derivatives in significantly reduced time and with high yields compared to classical heating methods. semanticscholar.orgumich.edu Subsequent methylation of these intermediates, also achievable under microwave conditions, can lead to the formation of methoxy-substituted quinolinones. semanticscholar.org

The synthesis of 4-phenylquinazolin-2(1H)-one derivatives has been optimized using microwave irradiation, resulting in higher yields and shorter reaction times compared to conventional heating. nih.gov This suggests that similar enhancements could be expected for the synthesis of this compound.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives

CompoundMethodReaction TimeYield (%)Reference
4-Phenylquinazolin-2(1H)-oneConventional6 h75 nih.gov
Microwave30 min88
4-(4-Chlorophenyl)quinazolin-2(1H)-oneConventional8 h60 nih.gov
Microwave45 min92

Derivatization Strategies for Structural Modification of this compound

The structural modification of the this compound scaffold is crucial for the development of new derivatives with tailored properties. Derivatization can be targeted at various positions of the quinazoline ring system to modulate its biological and chemical characteristics.

A key intermediate for derivatization is the corresponding quinazolinone, 3H-6,7-dimethoxy-2-methylquinazolin-4-one. This compound can be synthesized and subsequently modified. One of the most common and versatile derivatization strategies involves the chlorination of the 4-position of the quinazolinone. Treatment of 3H-6,7-dimethoxy-2-methylquinazolin-4-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) yields 4-chloro-6,7-dimethoxy-2-methylquinazoline. researchgate.net This chlorinated derivative is a highly reactive intermediate that can readily undergo nucleophilic substitution reactions at the C4 position. researchgate.net

For example, the 4-chloro derivative can be reacted with various amines to introduce a wide range of substituents. The reaction of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with aniline derivatives in isopropanol (B130326) leads to the formation of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. researchgate.net Similarly, reaction with N-methyl-p-anisidine can yield N-(4-methoxyphenyl)-N,2-dimethyl-6,7-dimethoxyquinazolin-4-amine, a derivative of the anticancer agent MPC-6827. mdpi.com

Further modifications can be introduced at other positions. For instance, the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline highlights the potential for introducing an amino group at the 4-position, which can serve as a handle for further functionalization. google.com

Table 2: Examples of Derivatization Reactions of the 6,7-Dimethoxyquinazoline Core

Starting MaterialReagentsProductReference
3H-6,7-dimethoxy-2-methylquinazolin-4-oneThionyl chloride4-Chloro-6,7-dimethoxy-2-methylquinazoline researchgate.net
2,4-dichloro-6,7-dimethoxyquinazolineAniline derivatives, isopropanol2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives researchgate.net
4-chloro-2-methylquinazolineN-methyl-4-methoxyaniline, anhydrous propanolN-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine mdpi.com

Elucidation of Structure Activity Relationships Sar in 6,7 Dimethoxy 2 Methylquinazoline Derivatives

Impact of Substitutions on the Quinazoline (B50416) Nucleus on Biological Activity

The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the quinazoline ring system. nih.govmdpi.com Modifications at positions 2, 3, and 4, as well as on the benzo portion of the nucleus, have been extensively explored to modulate the pharmacological effects of these compounds.

Substitutions at the C4 position of the quinazoline ring have proven to be a fertile ground for SAR studies. For instance, the introduction of an amino group at C4 can lead to potent biological activity. A series of 4-amino-6,7-dimethoxyquinazoline derivatives demonstrated significant antiproliferative activity against A431 cells. mdpi.com The introduction of a thiophene-2-ylmethanamine at the C4 position, for example, resulted in a compound with an IC50 value of 3.4 µM, comparable to the reference drug erlotinib. mdpi.com Furthermore, replacing the 4-quinazolinone with a 4-aminoquinazoline has been shown to enhance cytotoxic activity. researchgate.net

The nature of the substituent at the C4 position can drastically alter the biological profile. For example, the novel quinazoline derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) displayed significant cytotoxicity against human glioblastoma cell lines. nih.gov This highlights the importance of the aryl amino substituent at the C4 position for potent anti-glioblastoma activity.

Modifications at other positions of the quinazoline nucleus also play a critical role. For instance, the introduction of a fluorine atom at the 6-position of a 2-methyl-4-oxoquinazolin-3(4H)-yl derivative resulted in a compound with micromolar IC50 values against various cancer cell lines. nih.gov This underscores the impact of halogen substitution on the benzene (B151609) ring portion of the quinazoline core.

The following table summarizes the impact of various substitutions on the quinazoline nucleus on biological activity:

Position of Substitution Substituent Observed Biological Activity Reference
C44-aminoEnhanced cytotoxic activity researchgate.net
C4Thiophene-2-ylmethanamineGood antiproliferative activity on A431 cells mdpi.com
C44-(3'-bromo-4'-hydroxylphenyl)-aminoSignificant cytotoxicity against glioblastoma cells nih.gov
C6FluorineMicromolar IC50 values against cancer cell lines nih.gov
C2 and C62-CH3 and 2-ClSeven to ten times more potent than 2-H substituents for microtubule targeting nih.gov

Role of the 6,7-Dimethoxy Moiety in Modulating Biological Effects

The 6,7-dimethoxy substitution pattern on the quinazoline ring is a recurring motif in a multitude of biologically active compounds, suggesting its integral role in target interaction and modulation of pharmacological effects. Research has consistently shown that this particular arrangement of methoxy (B1213986) groups is often optimal for various biological activities, including anticancer and multidrug resistance (MDR) reversal properties.

The presence of the 6,7-dimethoxy groups is frequently associated with potent cytotoxic activity against cancer cells. For instance, the novel quinazoline derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) exhibited significant cytotoxicity against U373 and U87 human glioblastoma cell lines. nih.gov This activity was further amplified over 200-fold when conjugated to recombinant human epidermal growth factor (EGF), highlighting the importance of the 6,7-dimethoxy scaffold in conjunction with a targeting moiety. nih.gov

Furthermore, in the context of G9a inhibitors, which are crucial for epigenetic regulation and have implications in cancer therapy, the 6,7-dimethoxy substituents on the quinazoline ring were found to be of significant importance. nih.gov Derivatives lacking these methoxy groups were found to be far less active, demonstrating their crucial role in binding to the target enzyme. nih.gov Molecular docking studies have reinforced the importance of the dimethoxy structural feature in achieving the correct binding pose within the active site of G9a. nih.gov

The 6,7-dimethoxy moiety is also a key pharmacophore in compounds designed to reverse multidrug resistance in cancer cells. A series of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives showed strong P-glycoprotein (P-gp) inhibition, a key mechanism of MDR. researchgate.net

The following table summarizes the role of the 6,7-dimethoxy moiety in modulating biological effects:

Compound Class Biological Target/Activity Role of 6,7-Dimethoxy Moiety Reference
4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazolineGlioblastoma cellsEssential for potent cytotoxicity nih.gov
6,7-dimethoxyquinazoline (B1622564) analoguesG9a inhibitionCrucial for inhibitory activity and proper binding nih.gov
6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivativesP-glycoprotein inhibition (MDR reversal)Key pharmacophore for strong inhibition researchgate.net
6,7-dialkoxy-4-anilinoquinazoline derivativesEGFR-TK inhibitionFavorable for inhibitory activity nih.gov

Influence of the 2-Methyl Group and its Potential Modifications on Activity

The substituent at the 2-position of the quinazoline ring system plays a pivotal role in defining the biological activity of the molecule. The seemingly simple 2-methyl group has been shown to be a key determinant of potency and selectivity in various contexts, and its modification or replacement offers a valuable strategy for optimizing the pharmacological profile of 6,7-dimethoxyquinazoline derivatives.

In the realm of anticancer agents, the nature of the substituent at the 2-position can significantly impact cytotoxicity. Studies have shown that modifications of the methyl group at the second position of 4(3H)-quinazolinone can yield structural analogues with appreciable biological activity. scirp.org For instance, in a series of substituted quinazolines targeting microtubules, compounds with a 2-methyl or 2-chloro substituent were found to be seven to ten times more potent than those with a hydrogen atom at the 2-position. nih.gov This suggests that the steric bulk and electronic nature of the group at this position are important for binding to the colchicine (B1669291) site on tubulin. nih.gov

Furthermore, the 2-methyl group can serve as a synthetic handle for the introduction of more complex functionalities. For example, 2-methyl-quinazolin-4-one has been utilized as a building block for the synthesis of novel quinazoline and fused quinazolinone compounds with anticancer activity. scirp.orgresearchgate.net

Conversely, in some instances, replacement of the 2-methyl group with other moieties can lead to enhanced activity. A series of 6,7-dimethoxy-2-methyl-4-substituted quinazolines were designed and synthesized, and their EGFR inhibitory activity was evaluated. dntb.gov.ua The results indicated that the nature of the substituent at both the 2- and 4-positions significantly influenced the biological activity.

The following table summarizes the influence of the 2-methyl group and its potential modifications on activity:

Modification at Position 2 Biological Target/Activity Influence on Activity Reference
CH3 vs. HMicrotubule targeting2-CH3 group is 7-10 times more potent than H nih.gov
Cl vs. HMicrotubule targeting2-Cl group is 7-10 times more potent than H nih.gov
Modification of CH3Anticancer activityYields structural analogues with appreciable biological activity scirp.org
Utilization of 2-methyl-quinazolin-4-oneSynthesis of anticancer agentsServes as a versatile building block scirp.orgresearchgate.net

Systematic SAR Studies on Selected Biological Targets for 6,7-Dimethoxy-2-methylquinazoline Analogs

Systematic structure-activity relationship (SAR) studies on this compound analogs have been instrumental in identifying potent and selective inhibitors for various biological targets, particularly in the field of oncology. These studies involve the synthesis of a series of related compounds with specific structural modifications to probe the key interactions between the ligand and its target protein.

One of the most extensively studied targets for quinazoline derivatives is the epidermal growth factor receptor (EGFR), a key player in many cancers. For 6,7-dimethoxy-4-anilinoquinazoline derivatives, SAR studies have revealed that the 6,7-dimethoxy substitution is favorable for EGFR tyrosine kinase (EGFR-TK) inhibitory activity. nih.gov The nature of the anilino moiety at the 4-position is also critical. For example, the compound 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) demonstrated potent cytotoxicity against glioblastoma cells, and its activity was significantly enhanced upon conjugation to EGF, which targets the EGFR. nih.gov This suggests that while the 6,7-dimethoxyquinazoline core provides the basic scaffold for activity, the substituent at the 4-position can be tailored to enhance potency and selectivity.

Another important target is the histone methyltransferase G9a. SAR studies on 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives as G9a inhibitors have highlighted the critical role of the 6,7-dimethoxy groups. nih.gov Analogs lacking these methoxy groups were significantly less active, and molecular docking studies confirmed that the dimethoxy feature is crucial for achieving the correct binding orientation within the enzyme's active site. nih.gov

The following table presents a summary of systematic SAR studies on selected biological targets for this compound analogs:

Biological Target Key SAR Findings Reference
Epidermal Growth Factor Receptor (EGFR)The 6,7-dimethoxy substitution is favorable for EGFR-TK inhibitory activity. The nature of the anilino group at the C4 position is critical for potency. nih.govnih.gov
G9a Histone MethyltransferaseThe 6,7-dimethoxy groups are essential for potent inhibitory activity and proper binding to the active site. nih.gov
c-Met Tyrosine KinaseA series of 6,7-dimethoxy-4-anilinoquinolines with a benzimidazole (B57391) moiety were identified as potent c-Met inhibitors. nih.gov
MicrotubulesThe volume of the group at position 2 is important for binding to the colchicine site. nih.gov

Mechanistic Insights into the Biological Activity of 6,7 Dimethoxy 2 Methylquinazoline and Analogs

In Vitro Pharmacological Profiling and Target Identification

The pharmacological evaluation of 6,7-dimethoxy-2-methylquinazoline and its analogs has revealed a complex and multifaceted profile, with activities spanning across various cellular targets. These compounds have been the subject of numerous in vitro studies to elucidate their therapeutic potential.

The 6,7-dimethoxy substitution on the quinazoline (B50416) core is a recurring motif in compounds designed as inhibitors of various enzymes. nih.gov This substitution pattern has been shown to be favorable for the inhibition of Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression. nih.gov The presence of these methoxy (B1213986) groups can influence the binding orientation of the molecule within the active site of the target protein. nih.gov

Furthermore, derivatives of 6,7-dimethoxyquinazoline (B1622564) have been identified as potent modulators of P-glycoprotein (P-gp), an efflux pump notorious for conferring multidrug resistance (MDR) in cancer cells. The core structure is also found in established P-gp inhibitors.

In the realm of inflammatory diseases, quinazoline-based compounds have been investigated for their ability to modulate Receptor-Interacting Protein Kinases 2 and 3 (RIPK2 and RIPK3), which are key mediators of inflammatory signaling pathways. rsc.org Modifications at the 6 and 7 positions of the quinazoline ring have been shown to influence the potency and selectivity of these inhibitors against RIPK2 and RIPK3. rsc.org

Beyond these primary targets, the 6,7-dimethoxyquinazoline scaffold has been explored for its activity against other protein kinases and cellular components, highlighting its versatility as a pharmacophore. For instance, derivatives have been synthesized and evaluated as dual α1- and AT1-receptor antagonists. rsc.org

The following table summarizes the in vitro activities of selected this compound analogs against various targets.

Compound/AnalogTargetActivity (IC50/EC50)Cell Line/Assay
4-(3'-bromo-4'-hydroxyphenyl)amino-6,7-dimethoxyquinazolineApoptosis Induction-Multi-drug resistant leukemia cells
6,7-dimethoxy-4-anilino-quinazoline derivativesEGFRwt kinase20.72 nM-
4-(3'-chloroanilino)-6,7-dimethoxyquinazolineEGFR tyrosine kinaseIC50 = 0.4–51 nMRadiometric binding assay
4-(3'-bromoanilino)-6,7-dimethoxyquinazolineEGFR tyrosine kinaseIC50 = 0.4–51 nMRadiometric binding assay
N,7-diaryl-quinazolin-4-amine derivative (Compound 29)RIPK2IC50 = 12 nM-
N,7-diaryl-quinazolin-4-amine derivative (Compound 29)RIPK3IC50 = 18 nM-

Inhibition of Specific Kinase Pathways

The ability of this compound derivatives to modulate the activity of various kinases is a cornerstone of their therapeutic potential, particularly in oncology and inflammatory diseases.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The quinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors, with several approved drugs for cancer treatment belonging to this class. researchgate.net The 6,7-dimethoxy substitution has been identified as a key feature for potent EGFR inhibition. nih.gov This is attributed to the ability of these bulkier groups to cause a slight deviation of the quinazoline core in the EGFR active site, leading to the formation of shorter and stronger hydrogen bonds with key amino acid residues like Met769. nih.gov

A study focusing on 6,7-dimethoxy-2-methyl-4-substituted quinazolines reported that twelve out of twenty synthesized compounds exhibited significant EGFR inhibition at the subnanomolar level, with IC50 values ranging from 0.143 to 0.946 nM. nih.gov The most potent derivatives were further evaluated for their anticancer activity and were found to be nearly equipotent or superior to the approved drug afatinib (B358) in certain cancer cell lines. nih.gov

Another series of 6,7-disubstituted 4-anilino-quinazoline derivatives demonstrated significant antiproliferative activity, with one compound showing higher inhibition against wild-type EGFR kinase than the reference drug lapatinib (B449). nih.gov Molecular docking studies of 6,7-dimethoxy-derivatives of quinazoline have visually confirmed their binding interactions within the active site of both wild-type EGFR and VEGFR-2. researchgate.net

The table below presents the EGFR inhibitory activity of representative this compound analogs.

Compound/AnalogEGFR Inhibition (IC50)Cell Line/Assay
6c (a 2,4,6,7-tetrasubstituted quinazoline)0.143 - 0.313 nMHomogenous Time Resolved Fluorescence (HTRF) assay
13a (a 2,4,6,7-tetrasubstituted quinazoline)0.143 - 0.313 nMHomogenous Time Resolved Fluorescence (HTRF) assay
4a (a 2,4,6,7-tetrasubstituted quinazoline)0.143 - 0.313 nMHomogenous Time Resolved Fluorescence (HTRF) assay)
8b (a 2,4,6,7-tetrasubstituted quinazoline)0.143 - 0.313 nMHomogenous Time Resolved Fluorescence (HTRF) assay
15b (a quinazoline-tetrahydropyrimidine hybrid)0.143 - 0.313 nMHomogenous Time Resolved Fluorescence (HTRF) assay
14d (a 3‐phenyl‐quinazolin‐4(3H)‐one‐2‐thioether)56.02 ± 1.38 µMHomogenous Time Resolved Fluorescence (HTRF) assay

Receptor-Interacting Protein Kinases (RIPK2/3) Modulation

RIPK2 and RIPK3 are key signaling molecules in the NOD-like receptor and necroptosis pathways, respectively, making them attractive targets for inflammatory conditions. frontiersin.orgnih.gov Quinazoline-based derivatives have been developed to target these kinases, with substitutions at the 6 and 7 positions playing a crucial role in determining their potency and selectivity. nih.gov

One study described the discovery of a series of N,7-diaryl-quinazolin-4-amine derivatives as dual inhibitors of RIPK2 and RIPK3. nih.gov Compound 29 from this series demonstrated balanced and potent inhibition of both kinases, with IC50 values of 12 nM for RIPK2 and 18 nM for RIPK3. nih.gov This dual inhibition effectively suppressed NOD-induced cytokine production and cellular necroptosis. nih.gov

Another research effort focused on exploring modifications at positions 6 and 7 of the quinazoline scaffold, leading to changes in selectivity and potency towards RIPK2 and RIPK3. rsc.org This highlights the tunability of the quinazoline core for achieving desired inhibitory profiles against these inflammatory kinases.

The inhibitory activities of selected quinazoline derivatives against RIPK2 and RIPK3 are shown in the table below.

Compound/AnalogRIPK2 Inhibition (IC50)RIPK3 Inhibition (IC50)
Compound 29 (N,7-diaryl-quinazolin-4-amine derivative)12 nM18 nM
Quinazoline series 45 nM>30 µM (for hERG)
Compound 32 (quinazoline derivative)-27 nM

Other Kinase Targets

The versatility of the 6,7-dimethoxyquinazoline scaffold extends to the inhibition of other kinases beyond EGFR and RIPKs. For instance, analogs have been investigated as inhibitors of G9a, a histone lysine (B10760008) methyltransferase. rsc.orgnih.gov These studies revealed that the dimethoxy substituents on the benzenoid ring are important for potent G9a activity. nih.gov

Furthermore, some quinazoline derivatives have been designed and synthesized as potential dual inhibitors of EGFR and HER2, another member of the ErbB family of receptors. nih.gov This multi-targeted approach is a promising strategy in cancer therapy to overcome resistance mechanisms.

Interaction with Efflux Transporters

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).

P-glycoprotein (P-gp) Inhibition and MDR Reversal

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety, which shares structural similarities with the core of the compounds discussed, is a key feature of several third-generation P-gp inhibitors. This has inspired the design of quinazoline-based P-gp modulators.

Research has shown that certain 6,7-dimethoxyquinazoline derivatives can effectively reverse P-gp-mediated MDR. They achieve this by inhibiting the efflux function of P-gp, thereby increasing the intracellular concentration of co-administered anticancer drugs. This restoration of drug sensitivity can make cancer cells that were previously resistant to chemotherapy susceptible again.

The ability of these compounds to inhibit P-gp is often assessed through in vitro assays that measure the reversal of resistance to known P-gp substrate drugs, such as paclitaxel, doxorubicin, and vincristine. The potency of these inhibitors is typically expressed as an EC50 value, which represents the concentration required to achieve 50% of the maximum reversal effect. For example, a potent and nontoxic P-gp inhibitor, epicatechin EC31, demonstrated EC50 values for reversing resistance to these drugs in the nanomolar range (37 to 249 nM) in P-gp-overexpressing cell lines. nih.gov

The following table lists the P-gp inhibitory and MDR reversal activities of selected compounds.

Compound/AnalogP-gp Substrate DrugReversal of Resistance (EC50)Cell Line
Epicatechin EC31Paclitaxel37 - 249 nMP-gp-overexpressing cell lines
Epicatechin EC31Doxorubicin37 - 249 nMP-gp-overexpressing cell lines
Epicatechin EC31Vincristine37 - 249 nMP-gp-overexpressing cell lines

Ligand-Receptor Binding Mechanisms (e.g., Sigma-2 Receptor)

The sigma-2 receptor (σ2R), now identified as the transmembrane protein TMEM97, is highly expressed in proliferating cancer cells, making it a significant target for both diagnostic imaging and therapeutic intervention. researchgate.netwikipedia.org Analogs based on the 6,7-dimethoxy-tetrahydroisoquinoline scaffold, which shares structural similarities with the quinazoline core, have demonstrated notable affinity and selectivity for the σ2R. researchgate.net

These ligands are crucial tools for probing the pharmacological functions of the σ2R. researchgate.net Studies have shown that a basic nitrogen atom and at least one hydrophobic region are generally required for binding to the sigma-2 receptor. wikipedia.org The 6,7-dimethoxy substitution pattern on the aromatic ring often contributes to the high affinity observed in these compounds.

For instance, a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated for their binding affinities for both sigma-1 and sigma-2 receptors. Many of these analogs displayed good to excellent binding affinity for the σ2R with low affinity for the sigma-1 receptor, highlighting their selectivity. researchgate.net One particularly potent analog, 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline, exhibited a very high affinity for the σ2R. nih.gov The binding of these ligands can modulate the receptor's function, which is involved in cellular processes like cholesterol homeostasis and calcium signaling. wikipedia.orgresearchgate.net

Binding Affinities of 6,7-Dimethoxy Analogs for Sigma Receptors

CompoundSigma-1 (σ1) Receptor Affinity (Ki, nM)Sigma-2 (σ2) Receptor Affinity (Ki, nM)Reference
(±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline [(±)-7]48.4 ± 7.70.59 ± 0.02 nih.gov
(±)-6,7-Dimethoxy-2-[4-(4-hydroxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline [(±)-8]108 ± 354.92 ± 0.59 nih.gov
Analog 3b (a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative)Data not specified5 researchgate.net
Analog 3e (a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative)Data not specified6 researchgate.net
Analog 4b (a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative)Data not specified5 researchgate.net
Analog 4e (a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative)Data not specified6 researchgate.net

Enzymatic Inhibition Beyond Kinases (e.g., Carbonic Anhydrase, Aldehyde Oxidase)

While many quinazoline derivatives are known for their potent inhibition of protein kinases, their biological activity extends to other enzyme families.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, like CA II, are therapeutic targets for conditions such as glaucoma. nih.gov Quinazolinone analogs have been identified as effective inhibitors of human carbonic anhydrase II (hCA-II). nih.gov Notably, a derivative containing the 6,7-dimethoxy-quinazolinone core, 2-[(3-Benzyl-6,7-dimethoxy-4-(3H)-quinazolinon-2-yl)thio]-N-(4-sulfamoylphenyl)propanamide, was reported as a potent hCA-II inhibitor with a KI (inhibition constant) of 3.30 nM. nih.gov The mechanism of inhibition often involves the sulfonamide group of the inhibitor coordinating to the zinc ion in the enzyme's active site, a common feature for many CA inhibitors. nih.gov

Inhibition of Carbonic Anhydrase (CA) by Quinazoline Analogs

CompoundTarget EnzymeInhibitory Activity (IC50 / Ki)Reference
2,3-Disubstituted quinazolinone analogs (general series)Bovine CA-IIIC50: 8.9 ± 0.31 to 67.3 ± 0.42 µM nih.gov
2,3-Disubstituted quinazolinone analogs (general series)Human CA-IIIC50: 14.0 to 59.6 µM nih.gov
2-[(3-Benzyl-6,7-dimethoxy-4-(3H)-quinazolinon-2-yl)thio]-N-(4-sulfamoylphenyl)propanamideHuman CA-IIKi: 3.30 nM nih.gov
Carbonic anhydrase inhibitor 7 (compound 5b)Human CA-IIKi: 7.1 nM medchemexpress.com

Aldehyde Oxidase: Aldehyde oxidase (AOX) is a molybdenum-containing enzyme involved in the metabolism of various aldehydes and N-heterocyclic compounds. nih.gov While direct inhibitory data for this compound on AOX is not prominently documented, related structures suggest potential interactions. For example, 6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropiono-hydrazide, a quinoxaline (B1680401) derivative with a similar dimethoxy substitution, has been developed as a reagent that reacts specifically with aldehydes. rsc.org This reactivity with aldehydes suggests that quinazoline-based compounds could potentially act as substrates or inhibitors for aldehyde-metabolizing enzymes like AOX. Inhibition of AOX can significantly alter the pharmacokinetics of drugs that are metabolized by this enzyme. nih.gov

Molecular Mechanisms of Cellular Responses (e.g., cell cycle arrest, apoptosis induction)

A significant aspect of the anticancer activity of quinazoline derivatives is their ability to induce cell cycle arrest and apoptosis in cancer cells. These responses are triggered by complex molecular signaling cascades.

Cell Cycle Arrest: Several analogs of 6,7-dimethoxy-quinazoline have been shown to halt the progression of the cell cycle, a critical process for tumor growth. For instance, certain 6,7-dimethoxy-2-methyl-4-substituted quinazolines cause cell cycle arrest at the S phase in A549 lung cancer cells and HCT116 colon cancer cells. nih.gov Other related quinolinone analogs, such as CHM-1, induce a G2/M phase arrest. nih.gov This arrest is often mediated by the downregulation and inhibition of key cell cycle proteins. A common mechanism involves the inhibition of cyclin-dependent kinase 1 (CDK1) and the reduced expression of its regulatory partners, Cyclin A and Cyclin B. nih.govnih.gov The cell cycle checkpoint can also be activated by nutrient deprivation, which connects nutrient signaling to the core cell-cycle machinery. duke.edu

Apoptosis Induction: Beyond halting cell proliferation, these compounds can trigger programmed cell death, or apoptosis. Quinazolinedione derivatives have been shown to induce apoptosis in breast cancer cells (MCF-7) primarily through the intrinsic, or mitochondrial-dependent, pathway. nih.gov This pathway is characterized by several key molecular events:

Modulation of Bcl-2 Family Proteins: A decrease in the level of the anti-apoptotic protein Bcl-2 and an increase in the levels of pro-apoptotic proteins like Bax. nih.govnih.gov

Activation of Caspases: The altered balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria, which in turn activates initiator caspases, such as caspase-9. nih.govnih.gov This initiates a caspase cascade, ultimately activating executioner caspases like caspase-3. nih.gov

Involvement of p53: An increase in the expression of the tumor suppressor protein p53 is also observed, which can promote apoptosis. nih.govnih.gov

PI3K/Akt Pathway: Downregulation of the survival signaling protein p-Akt has been linked to the apoptotic effects of these compounds. nih.gov

Cellular Responses to Quinazoline Analogs in Cancer Cells

Compound/Analog SeriesCell LineCellular EffectKey Molecular MechanismReference
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)Human ovarian cancer cellsG2/M Arrest & ApoptosisDownregulation of Cyclin B1, cdk1; Decreased Bcl-2, Increased p53, Bax nih.gov
2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1)CT-26 colorectal adenocarcinomaG2/M Arrest & ApoptosisInhibition of CDK1 activity; Decreased Cyclin A, Cyclin B; Increased Bax, BAD; Cleavage of pro-caspase-9, -3 nih.gov
6,7-Dimethoxy-2-methyl-4-substituted quinazolines (e.g., 6c, 13a)A549 (lung), HCT116 (colon)S Phase Arrest & ApoptosisMechanism linked to EGFR inhibition nih.gov
Quinazolinedione derivativesMCF-7 (breast cancer)ApoptosisUpregulation of caspase-9, p53; Downregulation of Bcl-2, p-Akt nih.gov

Computational and Theoretical Investigations of 6,7 Dimethoxy 2 Methylquinazoline

Application of Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6,7-dimethoxy-2-methylquinazoline derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets.

Research has shown that derivatives of 6,7-dimethoxyquinazoline (B1622564) exhibit inhibitory effects on several key proteins implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net Docking studies of a 6,7-dimethoxy-derivative of quinazoline (B50416) revealed good binding interactions with both EGFR and VEGFR-2. researchgate.net These computational predictions are crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent inhibitors. For instance, in silico studies have clarified the binding pattern of potent 6,7-dimethoxy-2-methyl-4-substituted quinazolines in the EGFR enzyme active site, confirming their ability to satisfy the necessary structural features for binding. nih.gov

Furthermore, molecular docking has been employed to understand the inhibitory mechanism of related quinazoline compounds against other targets. For example, docking studies on novel quinazolinone derivatives were performed against Topoisomerase II, VEGFR2, c-Met, EGFR, and Estrogen Receptor Alpha to gain mechanistic insights into their anticancer activity. nih.gov Similarly, docking simulations of newly synthesized quinazoline derivatives as phosphodiesterase 7 (PDE7) inhibitors have helped to understand their binding interactions, including hydrogen bonds and π-π stacking patterns. semanticscholar.orgnih.gov

The importance of the dimethoxy groups at the 6 and 7 positions is often highlighted in these studies. For instance, in the investigation of G9a inhibitors, docking studies reinforced that the dimethoxy structural feature is crucial for acquiring the correct binding pose. nih.gov Quinazoline derivatives lacking these groups showed a lack of in vitro activity, which was consistent with their inability to adopt the desired pose in the docking simulations. nih.gov

Table 1: Molecular Docking Studies of Quinazoline Derivatives
Compound/DerivativeTarget Protein(s)Key Findings
6,7-dimethoxy-derivative of quinazolineEGFR, VEGFR-2Exhibited good binding interactions with the targeted proteins. researchgate.net
6,7-Dimethoxy-2-methyl-4-substituted quinazolinesEGFRClarified binding pattern and confirmed gratification of structural features for binding. nih.gov
Novel quinazolinone derivativesTopoisomerase II, VEGFR2, c-Met, EGFR, Estrogen Receptor AlphaProvided mechanistic insights into anticancer activity. nih.gov
Novel quinazoline derivativesPhosphodiesterase 7 (PDE7)Supported findings and provided basis of interaction in terms of hydrogen bonds and π-π stacking. semanticscholar.orgnih.gov
Desmethoxyquinazoline derivativesG9aLack of dimethoxy groups resulted in reduced activity, consistent with docking poses. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Prediction

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. In drug discovery, MD simulations provide a deeper understanding of the conformational changes of both the ligand and the protein upon binding, and can be used to predict the stability of the ligand-protein complex and estimate binding affinities.

For quinazoline derivatives, MD simulations have been utilized to complement molecular docking studies by providing a dynamic picture of the binding interactions. For instance, MD simulations were performed on novel quinazolinone derivatives in complex with cancer-related targets like Topoisomerase II and EGFR to assess the stability of the docked poses and to gain further mechanistic insights. nih.gov Similarly, for novel quinazoline derivatives designed as PDE7 inhibitors, MD simulations were conducted to support the docking results and to analyze the stability of the ligand-protein interactions over time. semanticscholar.org

The conformational flexibility of the quinazoline scaffold and its substituents is a key factor in its ability to bind to various targets. A study on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, which share the dimethoxy-substituted aromatic ring, employed 50 ns molecular dynamic simulations to determine the binding modes, mechanism of interaction, and stability of these compounds within the active site of the sigma-2 receptor. researchgate.net

Predicting binding affinity is a critical aspect of computational drug design. While deep learning methods are being developed for this purpose, they are still being refined to improve their generalizability. nih.govnih.gov Current research often combines docking with MD simulations to get a more accurate picture of binding. For example, a study on quinazoline-2,4,6-triamine derivatives used MD simulations to analyze the structural and thermodynamic aspects of their interaction with EGFR-TK, revealing that the Met769 residue is key for hydrogen bonding. semanticscholar.org The calculated binding free energies from these simulations showed good consistency with experimental IC50 values. semanticscholar.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, such as their electronic structure, charge distribution, and reactivity. These calculations provide fundamental insights that can explain the observed biological activities and guide the design of new molecules with improved properties.

For quinazoline derivatives, quantum chemical methods have been used to understand the role of specific structural features. For example, a study on G9a inhibitors used computational predictions of pKa values to show that the N-1 atom of quinoline (B57606) analogs is more basic than the corresponding nitrogen in quinazoline analogs, which was consistent with experimental data. nih.gov This difference in basicity was found to be important for their inhibitory activity. nih.gov

Density Functional Theory (DFT) is a popular quantum chemical method used in these investigations. For instance, DFT analysis was performed on 6-bromo-quinazoline derivatives to study their stability and electronic properties. nih.gov The calculated theoretical and experimental data for the IR spectrum were found to be in good agreement. nih.gov In another study, a plausible reaction mechanism for the synthesis of quinazoline-2,4(1H,3H)-dione was proposed based on ¹H NMR, FT-IR analysis, and DFT calculations. researchgate.net

These calculations can also be used to understand the stereochemistry and intermolecular interactions of quinazoline derivatives. For example, Hirshfeld surface analysis, which is based on quantum mechanical calculations of the electron density, was used to study the intermolecular contacts in a methylidene-bridged quinazoline-isoquinoline alkaloid. nih.gov

In Silico Prediction of Potential Biological Activities and Binding Patterns

In silico methods are widely used to predict the potential biological activities and binding patterns of chemical compounds before they are synthesized and tested in the lab. These predictive models are built using data from known active and inactive compounds and can screen large virtual libraries of molecules to identify promising candidates.

For this compound and its analogs, in silico studies have been crucial in identifying their potential as anticancer agents. Based on the known binding patterns of some EGFR inhibitors, several series of 2,4,6,7-tetrasubstituted quinazolines were designed and synthesized to evaluate their EGFR inhibition and anticancer activity. nih.gov The in silico studies for these compounds helped to rationalize their selectivity and confirmed their ability to fit into the EGFR active site. nih.gov

The prediction of ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is another important application of in silico methods. A study on adamantane-based sigma-2 receptor ligands, which are structurally related to some quinazoline derivatives, explored their ADME-T properties computationally. researchgate.net

The development of novel chemotypes for specific targets is often guided by in silico predictions. For example, with the objective of identifying novel chemotypes for G9a inhibitors, a range of heterocyclic scaffolds were designed and synthesized based on the pharmacophoric features of known inhibitors like BIX-01294, a 6,7-dimethoxyquinazoline analog. nih.gov The ability of molecular docking to predict inhibitor activity based on the binding pose of a known inhibitor can be a valuable tool for prioritizing new compounds for synthesis. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatizations for Enhanced Biological Potency and Selectivity

The core structure of 6,7-Dimethoxy-2-methylquinazoline offers a versatile platform for chemical modification. Future research will focus on the synthesis of new derivatives with improved potency and selectivity for specific biological targets.

One promising approach involves the synthesis of 2,4,6,7-tetrasubstituted quinazolines. nih.gov By keeping the essential binding pattern of known inhibitors, researchers have designed and synthesized several series of these compounds, some of which have demonstrated significant inhibitory activity against the epidermal growth factor receptor (EGFR) at subnanomolar concentrations. nih.gov For instance, certain derivatives have shown cytotoxicity against lung (A549) and colon (HCT116) cancer cell lines that is nearly equipotent or superior to the established drug afatinib (B358). nih.gov These compounds were also found to induce cell cycle arrest and apoptosis in these cancer cell lines. nih.gov

Another area of exploration is the development of 4-anilino-6,7-dimethoxy quinazoline (B50416) derivatives. These compounds have been investigated for their anti-angiogenic properties. nih.gov One derivative, in particular, has shown potent activity against human colon carcinoma (HCT116), human chronic myeloid leukemia (K562), and human breast cancer (SKBR3) cell lines. nih.gov In vivo studies have further revealed its ability to reduce ascites secretion and tumor cell proliferation, thereby increasing the lifespan of tumor-bearing mice. nih.gov The anti-angiogenic effect was confirmed by a reduction in vessel sprouting and the induction of an avascular zone in a chorioallantoic membrane (CAM) model. nih.gov

The synthesis of novel quinazoline derivatives is an active area of research. mdpi.com By reacting 4-chloro-2-phenylquinazoline (B1330423) with various amino derivatives, a series of new compounds have been created. mdpi.com Several of these have shown inhibitory activity against various cancer cell lines, with one compound demonstrating particularly potent effects against MGC-803 cells. mdpi.com

Compound/DerivativeKey Findings
2,4,6,7-tetrasubstituted quinazolinesSignificant EGFR inhibition; cytotoxicity against lung and colon cancer cells. nih.gov
4-anilino-6,7-dimethoxy quinazolinesPotent anti-angiogenic and antitumor activity. nih.gov
Novel quinazoline derivativesInhibitory activity against various cancer cell lines. mdpi.com

Identification of New Biological Targets and Pathways

While EGFR is a well-established target for quinazoline-based inhibitors, future research aims to identify new biological targets and pathways for this compound and its analogs.

One area of interest is the inhibition of P-glycoprotein (P-gp), a protein that contributes to multidrug resistance (MDR) in cancer. nih.gov By integrating the quinazoline core of lapatinib (B449) into the framework of the third-generation P-gp inhibitor tariquidar, researchers have designed and synthesized a series of potent P-gp inhibitors. nih.gov One of these compounds exhibited superior MDR reversal activity compared to tariquidar. nih.gov

The c-Met signaling pathway, which is crucial in cancer development, is another promising target. nih.gov A series of 6,7-dimethoxy-4-anilinoquinolines with a benzimidazole (B57391) moiety have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase. nih.gov Many of these compounds displayed moderate to remarkable potency against several cancer cell lines. nih.gov

Furthermore, some derivatives of this compound have shown promising inhibitory activity against phosphodiesterases (PDEs), particularly PDE7A and PDE4. researchgate.net The most active of these compounds was found to cross the blood-brain barrier and improve cognitive deficits in in vivo models, suggesting potential applications in neurodegenerative diseases. researchgate.net

Biological TargetImplication
P-glycoprotein (P-gp)Overcoming multidrug resistance in cancer. nih.gov
c-Met signaling pathwayInhibition of cancer development. nih.gov
Phosphodiesterases (PDEs)Potential treatment for neurodegenerative diseases. researchgate.net

Integration of Advanced Computational Methods in Drug Design Rationalization

Advanced computational methods are becoming indispensable in modern drug discovery, offering a way to rationalize drug design and predict the properties of new compounds. openmedicinalchemistryjournal.comemanresearch.org These techniques are being increasingly applied to the study of this compound and its derivatives.

In silico studies, including molecular docking, play a crucial role in understanding the binding patterns of potent compounds within the active sites of enzymes like EGFR. nih.gov These studies help to confirm that the designed molecules satisfy the necessary structural features for effective binding and can explain their observed selectivity. nih.gov

Computational tools are also used to predict the pharmacokinetic and toxicological properties of new compounds, a process known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.gov For example, in silico analysis of a novel 3,4-dihydroisoquinoline (B110456) derivative of 6,7-dimethoxy-quinazoline predicted good oral bioavailability and the ability to cross the blood-brain barrier. mdpi.com

Virtual screening is another powerful computational technique that allows for the rapid screening of large libraries of compounds to identify those with the potential to interact with a specific therapeutic target. openmedicinalchemistryjournal.com This method, along with de novo design, which involves creating novel molecular structures from scratch, will be instrumental in the discovery of new and more effective this compound-based drugs. openmedicinalchemistryjournal.com

Computational MethodApplication in Drug Design
Molecular DockingUnderstanding ligand-receptor binding and rationalizing selectivity. nih.govemanresearch.org
ADMET PredictionPredicting pharmacokinetic and toxicological properties. nih.govmdpi.com
Virtual ScreeningHigh-throughput screening of compound libraries. openmedicinalchemistryjournal.com
De Novo DesignCreating novel molecular structures with desired properties. openmedicinalchemistryjournal.com

Strategic Development of this compound Analogs as Research Probes

Beyond their direct therapeutic potential, analogs of this compound can be strategically developed as research probes to investigate complex biological processes. These chemical tools can help to elucidate the roles of specific enzymes and signaling pathways in both health and disease.

For instance, highly selective and potent inhibitors of specific kinases, developed from the this compound scaffold, can be used to dissect the intricate signaling networks that control cell growth, differentiation, and survival. By observing the effects of these probes on cellular behavior, researchers can gain valuable insights into the fundamental mechanisms of diseases like cancer.

The development of fluorescently tagged or biotinylated derivatives of this compound would also be highly valuable. These modified compounds could be used in a variety of experimental techniques, such as fluorescence microscopy and affinity chromatography, to visualize the subcellular localization of their targets and to isolate and identify new binding partners.

Ultimately, the development of a diverse toolkit of research probes based on the this compound structure will not only advance our understanding of basic biology but also pave the way for the discovery of novel therapeutic targets and the development of next-generation medicines.

Q & A

Q. How to design a synthesis protocol for 6,7-Dimethoxy-2-methylquinazoline?

  • Methodological Answer : A typical synthesis involves:

Condensation : React methyl 4,5-dimethoxyanthranilate with formamide at 160°C to yield 6,7-dimethoxy-4-quinazolone .

Chlorination : Treat the quinazolone with phosphorus oxychloride (POCl₃) to substitute the 4-oxygen with chlorine, forming 4-chloro-6,7-dimethoxyquinazoline .

Substitution : Replace the 4-chloro group using sodium salts of nucleophiles (e.g., amines or phenols) to introduce methyl or other substituents .
Key considerations include monitoring reaction progress via TLC and optimizing temperature/pH for intermediate stability.

Q. What purification methods are effective for isolating this compound post-synthesis?

  • Methodological Answer :
  • Recrystallization : Use solvents like ethanol or ethyl acetate to remove impurities based on differential solubility .
  • Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate by polarity .
  • Vacuum Distillation : For volatile byproducts, low-pressure distillation prevents thermal degradation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Identify methoxy (δ ~3.8–4.0 ppm for OCH₃) and methyl groups (δ ~2.5 ppm for CH₃). Aromatic protons appear as distinct multiplet patterns .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups .
  • Mass Spectrometry : Validate molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .

Q. How to address safety concerns during the synthesis of this compound?

  • Methodological Answer :
  • POCl₃ Handling : Use anhydrous conditions in a fume hood with PPE (gloves, goggles) due to its corrosive and moisture-sensitive nature .
  • Solvent Disposal : Follow institutional guidelines for chlorinated solvents (e.g., CH₂Cl₂) and phosphorylated waste .
  • Reaction Quenching : Neutralize excess POCl₃ with ice-cold water slowly to avoid exothermic reactions .

Q. How to resolve solubility challenges during experimental workflows?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution, adjusting temperature if needed .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl via hydrolysis) to improve aqueous solubility .
  • Co-solvent Systems : Use ethanol/water mixtures to balance solubility and crystallization efficiency .

Advanced Research Questions

Q. How to optimize reaction conditions for high-yield synthesis of this compound derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate substitutions .
  • Microwave Assistance : Reduce reaction time (e.g., from 10h to 1h) while maintaining yield via controlled dielectric heating .
  • DoE (Design of Experiments) : Use factorial design to assess variables (temperature, stoichiometry, solvent) and identify optimal parameters .

Q. How to analyze contradictory spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR, IR, and HRMS data to resolve ambiguities (e.g., overlapping peaks vs. impurities) .
  • X-ray Crystallography : Resolve stereochemical uncertainties by determining crystal structures of derivatives .
  • Computational Modeling : Simulate NMR shifts using DFT (Density Functional Theory) to verify proposed structures .

Q. What strategies are effective for designing bioactive derivatives of this compound?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the methyl group with trifluoromethyl (-CF₃) to enhance metabolic stability .
  • Heterocyclic Fusion : Attach triazole or thiazole rings via hydrazide intermediates to modulate receptor binding .
  • SAR Studies : Systematically vary substituents at positions 2, 4, and 6/7 to map activity trends (e.g., analgesic vs. antitumor) .

Q. What role do catalysts play in improving the efficiency of quinazoline synthesis?

  • Methodological Answer :
  • Heterogeneous Catalysis : Use immobilized Pd/C or zeolites for recyclable, high-turnover cross-couplings .
  • Asymmetric Catalysis : Apply chiral catalysts (e.g., BINOL-derived phosphates) to enantioselective substitutions .
  • Enzyme Catalysis : Explore lipases for regioselective acylations under mild conditions .

Q. How to address low yields in substitution reactions involving 4-chloro intermediates?

  • Methodological Answer :
  • Nucleophile Activation : Generate stronger nucleophiles (e.g., using NaH or KOtBu) to enhance reactivity .
  • Solvent Optimization : Switch to polar aprotic solvents (DMF, NMP) to stabilize transition states .
  • Microwave Irradiation : Enhance reaction kinetics and reduce side-product formation via rapid, uniform heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.